Cas no 2159673-53-5 (2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid)
2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
- 2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
- EN300-1589595
- 2159673-53-5
-
- Inchi: 1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(10-13(18)19)8-9-21-12-7-5-4-6-11(12)16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
- InChI Key: APCVMMFJPNNBEI-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(CC(=O)O)(CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 307.14197277g/mol
- Monoisotopic Mass: 307.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 84.9Ų
2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1589595-0.05g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 0.05g |
$1068.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-0.1g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 0.1g |
$1119.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-0.25g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 0.25g |
$1170.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-0.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 0.5g |
$1221.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-1.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 1g |
$1272.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-2.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 2.5g |
$2492.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-5.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 5g |
$3687.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-10.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 10g |
$5467.0 | 2023-05-25 | ||
| Enamine | EN300-1589595-50mg |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 50mg |
$468.0 | 2023-09-23 | ||
| Enamine | EN300-1589595-100mg |
2-(4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid |
2159673-53-5 | 100mg |
$490.0 | 2023-09-23 |
2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Introduction to 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid (CAS No. 2159673-53-5)
2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid (CAS No. 2159673-53-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of 3,4-dihydro-2H-1-benzopyran, a core structure that is widely studied for its potential therapeutic applications. The presence of the tert-butoxycarbonyl (Boc) group and the carboxylic acid moiety imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various drug discovery programs.
The chemical structure of 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is characterized by a benzopyran ring system with a Boc-protected amino group and an acetic acid substituent. The Boc group is a common protecting group used in organic synthesis to temporarily mask the reactivity of amine functionalities. This protection allows for the selective modification of other functional groups in the molecule, which is crucial for the synthesis of complex pharmaceutical intermediates.
Recent studies have highlighted the potential of 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar structures can modulate key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,4-dihydro-2H-1-benzopyran can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
In addition to its potential in neurodegenerative disorders, 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid has also been investigated for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, including arthritis and cardiovascular conditions. Preclinical studies have indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
The pharmacokinetic profile of 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid has been extensively studied to understand its behavior in biological systems. In vitro assays have shown that this compound exhibits good solubility and stability under physiological conditions. Furthermore, animal models have demonstrated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its development as a therapeutic agent.
The safety profile of 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is another critical aspect of its evaluation. Toxicological studies have indicated that this compound has low toxicity at therapeutic doses. In particular, it does not exhibit significant cytotoxicity or genotoxicity in cell-based assays. These findings suggest that it has a favorable safety margin, which is crucial for its advancement to clinical trials.
In conclusion, 2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid (CAS No. 2159673-53-5) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable tool for exploring new therapeutic avenues in neurodegenerative diseases and inflammatory conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, solidifying its position as an important molecule in the field.
2159673-53-5 (2-(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)